|
REACTION_CXSMILES
|
C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]
|
|
Name
|
mixture
|
|
Quantity
|
690 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
catalyst J
|
|
Quantity
|
960 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
300 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
ADDITION
|
|
Details
|
was charged into a reactor of 2 m length and 29 mm diameter
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction gas
|
|
Type
|
DISTILLATION
|
|
Details
|
was directly rectified by distillation in a column
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C)OC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90.6% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]
|
|
Name
|
mixture
|
|
Quantity
|
690 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
catalyst J
|
|
Quantity
|
960 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
300 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
ADDITION
|
|
Details
|
was charged into a reactor of 2 m length and 29 mm diameter
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction gas
|
|
Type
|
DISTILLATION
|
|
Details
|
was directly rectified by distillation in a column
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C)OC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90.6% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]
|
|
Name
|
mixture
|
|
Quantity
|
690 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
catalyst J
|
|
Quantity
|
960 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
300 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
ADDITION
|
|
Details
|
was charged into a reactor of 2 m length and 29 mm diameter
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction gas
|
|
Type
|
DISTILLATION
|
|
Details
|
was directly rectified by distillation in a column
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C)OC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90.6% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]
|
|
Name
|
mixture
|
|
Quantity
|
690 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
catalyst J
|
|
Quantity
|
960 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
300 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
ADDITION
|
|
Details
|
was charged into a reactor of 2 m length and 29 mm diameter
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction gas
|
|
Type
|
DISTILLATION
|
|
Details
|
was directly rectified by distillation in a column
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C)OC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90.6% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |